Pimar-8(14)-en-18-oic acid
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Overview
Description
Pimar-8(14)-en-18-oic acid is a diterpenoid compound that belongs to the pimarane family. It is a naturally occurring resin acid found in various coniferous trees. This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pimar-8(14)-en-18-oic acid involves several steps, including Sharpless asymmetric dihydroxylation, Brønsted acid-catalyzed cationic bicyclization, and mild Rh-catalyzed arene hydrogenation . These steps are crucial for constructing the complex 6,6,6-carbocyclic scaffold characteristic of pimarane compounds.
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources, such as the oleoresin of coniferous trees. The extraction process is followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pimar-8(14)-en-18-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the double bonds within the compound, altering its chemical properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
Scientific Research Applications
Pimar-8(14)-en-18-oic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex diterpenoid compounds.
Industry: This compound is used in the production of resins and other industrial materials.
Mechanism of Action
The mechanism of action of Pimar-8(14)-en-18-oic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and cancer-related pathways . This modulation leads to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pimar-8(14)-en-18-oic acid is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Abietic acid: Another diterpenoid resin acid with similar anti-inflammatory properties.
Isopimaric acid: A closely related compound with a slightly different structure and biological activities.
These compounds share some similarities in their chemical structure and biological activities but differ in their specific molecular targets and pathways.
Properties
CAS No. |
5673-40-5 |
---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
7-ethyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h13,15-16H,5-12H2,1-4H3,(H,21,22) |
InChI Key |
BOZVXNYLOGJCKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C |
Origin of Product |
United States |
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